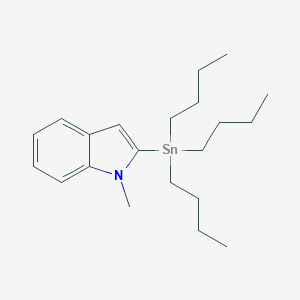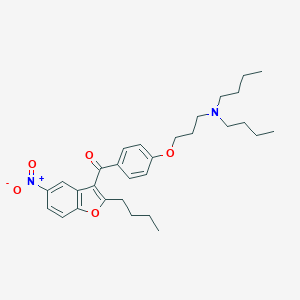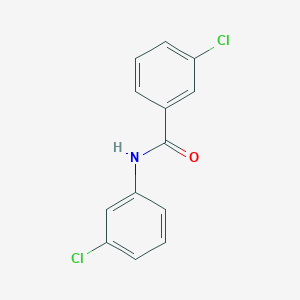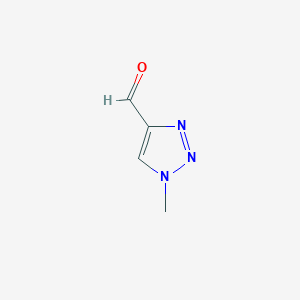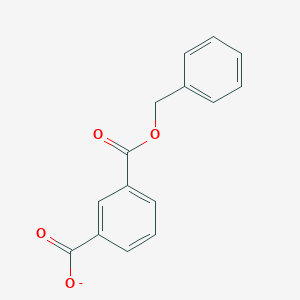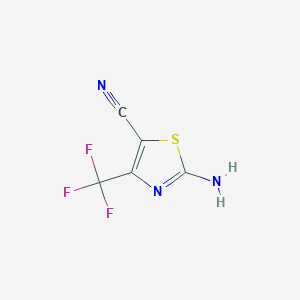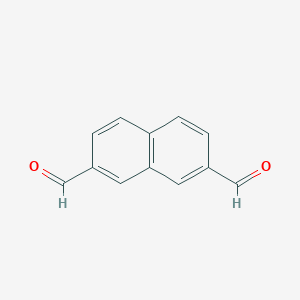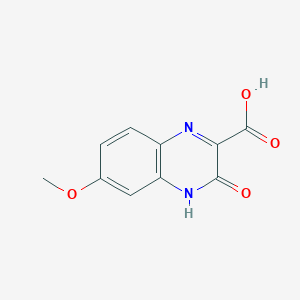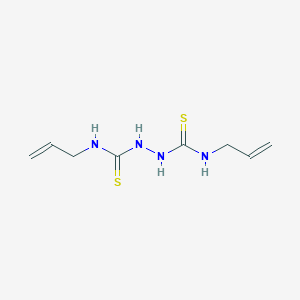
N(1),N(2)-Diallyl-1,2-hydrazinedicarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(1),N(2)-Diallyl-1,2-hydrazinedicarbothioamide, also known as DATS, is a natural organosulfur compound found in garlic. It has been studied for its potential health benefits, including its anticancer properties.
Mecanismo De Acción
N(1),N(2)-Diallyl-1,2-hydrazinedicarbothioamide exerts its anticancer effects through various mechanisms. It inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and survival. N(1),N(2)-Diallyl-1,2-hydrazinedicarbothioamide also inhibits the Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, N(1),N(2)-Diallyl-1,2-hydrazinedicarbothioamide increases the production of reactive oxygen species (ROS), which can cause oxidative stress and induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
N(1),N(2)-Diallyl-1,2-hydrazinedicarbothioamide has been shown to have various biochemical and physiological effects. It can reduce inflammation, lower blood pressure, and improve lipid metabolism. N(1),N(2)-Diallyl-1,2-hydrazinedicarbothioamide also has antioxidant properties and can increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N(1),N(2)-Diallyl-1,2-hydrazinedicarbothioamide has several advantages for lab experiments. It is a natural compound that can be easily synthesized from garlic. It has been extensively studied for its anticancer properties and has shown promising results in vitro and in vivo. However, N(1),N(2)-Diallyl-1,2-hydrazinedicarbothioamide has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. It also has a short half-life in vivo, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N(1),N(2)-Diallyl-1,2-hydrazinedicarbothioamide. One area of research is to improve the bioavailability and efficacy of N(1),N(2)-Diallyl-1,2-hydrazinedicarbothioamide. This can be achieved by developing new formulations or delivery systems that increase its solubility and stability. Another area of research is to investigate the synergistic effects of N(1),N(2)-Diallyl-1,2-hydrazinedicarbothioamide with other anticancer agents. N(1),N(2)-Diallyl-1,2-hydrazinedicarbothioamide has been shown to enhance the anticancer effects of chemotherapy drugs such as cisplatin and doxorubicin. Finally, more studies are needed to investigate the safety and toxicity of N(1),N(2)-Diallyl-1,2-hydrazinedicarbothioamide in humans. While N(1),N(2)-Diallyl-1,2-hydrazinedicarbothioamide has shown promising results in preclinical studies, its safety and toxicity in humans have not been fully evaluated.
Métodos De Síntesis
N(1),N(2)-Diallyl-1,2-hydrazinedicarbothioamide can be synthesized from garlic oil or fresh garlic. The process involves the extraction of garlic oil or fresh garlic, followed by purification and isolation of N(1),N(2)-Diallyl-1,2-hydrazinedicarbothioamide. The purity of N(1),N(2)-Diallyl-1,2-hydrazinedicarbothioamide can be determined using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N(1),N(2)-Diallyl-1,2-hydrazinedicarbothioamide has been extensively studied for its potential anticancer properties. It has been shown to inhibit the growth and proliferation of various cancer cells, including lung, prostate, breast, and colon cancer cells. N(1),N(2)-Diallyl-1,2-hydrazinedicarbothioamide induces cell cycle arrest, apoptosis, and autophagy in cancer cells. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to cancer cells.
Propiedades
Número CAS |
539-97-9 |
|---|---|
Nombre del producto |
N(1),N(2)-Diallyl-1,2-hydrazinedicarbothioamide |
Fórmula molecular |
C8H14N4S2 |
Peso molecular |
230.4 g/mol |
Nombre IUPAC |
1-prop-2-enyl-3-(prop-2-enylcarbamothioylamino)thiourea |
InChI |
InChI=1S/C8H14N4S2/c1-3-5-9-7(13)11-12-8(14)10-6-4-2/h3-4H,1-2,5-6H2,(H2,9,11,13)(H2,10,12,14) |
Clave InChI |
PUQQJCONDKZESZ-UHFFFAOYSA-N |
SMILES isomérico |
C=CCN=C(NNC(=NCC=C)S)S |
SMILES |
C=CCNC(=S)NNC(=S)NCC=C |
SMILES canónico |
C=CCNC(=S)NNC(=S)NCC=C |
Otros números CAS |
539-97-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



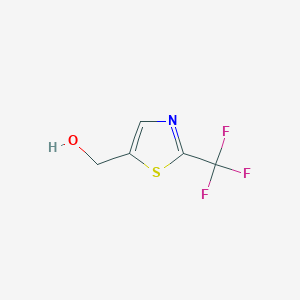
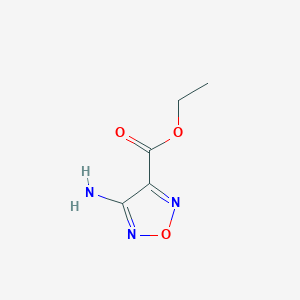
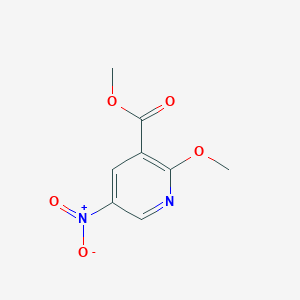
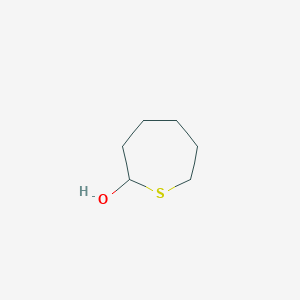
![6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid](/img/structure/B181464.png)
![N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide]](/img/structure/B181466.png)
